Hidroxiatrazina

Descripción general

Descripción

Hydroxyatrazine is a widely used herbicide that has been used in agriculture since the 1950s. It is a widely used chemical compound and is used in many industrial and agricultural applications. It is a widely used compound due to its efficiency and low cost. It is used to control weeds and is also used for controlling pests. Hydroxyatrazine is a chlorinated hydrocarbon and is a derivative of atrazine, which is a widely used herbicide. It is a broad spectrum herbicide and is effective in controlling a wide range of weeds.

Aplicaciones Científicas De Investigación

Remediación ambiental y desintoxicación

Hidroxiatrazina (HYA): desempeña un papel crucial en la remediación de entornos contaminados con atrazina. A continuación, se muestra cómo:

- Disipación mejorada: Cuando el óxido de grafeno (GO) coexiste con la atrazina en el agua, aumenta significativamente la disipación de la atrazina. Las semividas de la atrazina disminuyen entre un 15% y un 40%, lo que da como resultado una eliminación más rápida de los ecosistemas acuáticos .

- Desintoxicación: HYA, un metabolito no tóxico desclorinado, se detecta antes (entre 2 y 9 días) en presencia de GO. La descloración hidrolítica inducida por GO reduce la toxicidad ecológica de la atrazina, haciéndola menos dañina para los organismos acuáticos .

Procesos de oxidación avanzados (POA)

La atrazina-2-hidroxi se puede degradar eficazmente utilizando varios sistemas energéticos:

- Ultravioleta (UV): La irradiación UV conduce a una degradación aproximada del 12% de la atrazina .

- Microondas (MW): El tratamiento con MW da como resultado una degradación de alrededor del 28% .

- MW-UV combinado: Este enfoque sinérgico logra una impresionante degradación del 83% en 120 segundos .

Vías fotolíticas y productos de degradación

El proceso fotolítico de MW-UV genera this compound-2 y compuestos relacionados:

- This compound-2: El principal fotoproducto formado tras la descloración hidrolítica de la atrazina .

- Atrazina-desetilo-2-hidroxi y Atrazina-desisopropilo-2-hidroxi: Estos derivados también se detectan durante el proceso de degradación .

Estrategias de optimización

Ajustar el pH de la solución puede optimizar el proceso de degradación. A un pH de 8,37, la tasa de degradación mejora en un 10% .

Safety and Hazards

Direcciones Futuras

Bioremediation of Atrazine, from which Hydroxyatrazine is derived, is increasingly being recognized as an eco-friendly, economically feasible, and sustainable bioremediation strategy . Future research should be geared toward narrowing the gaps between bioremediation in the laboratory and environmental applications .

Mecanismo De Acción

Target of Action

Hydroxyatrazine, also known as Atrazine-2-hydroxy, is a metabolite of the herbicide atrazine . It primarily targets the kidneys .

Mode of Action

The mode of action of hydroxyatrazine is different from that of atrazine and its chloro-s-triazine metabolites . The main effect of hydroxyatrazine is kidney toxicity, which is attributed to its low solubility in water, resulting in crystal formation and a subsequent inflammatory response .

Biochemical Pathways

Hydroxyatrazine is a product of the biodegradation of atrazine . Atrazine is transformed into hydroxyatrazine by the action of benzoxazinones, natural compounds found in corn plantlets . The rate of atrazine chemical hydroxylation is influenced by the natural concentration of benzoxazinones in the vacuolar sap of corn seedlings and the pH .

Pharmacokinetics

It is known that the compound’s low solubility in water influences its bioavailability and toxicity . The acceptable daily intake (ADI) for hydroxyatrazine is 0–0.04 mg/kg body weight, based on the no observed adverse effect level (NOAEL) of 1.0 mg/kg body weight per day identified on the basis of kidney toxicity .

Result of Action

The primary result of hydroxyatrazine action is kidney toxicity . This is due to the compound’s low solubility in water, which leads to the formation of crystals and a subsequent inflammatory response in the kidneys .

Action Environment

The action of hydroxyatrazine is influenced by environmental factors. For instance, the compound is more commonly detected in groundwater than in surface water . Its low solubility in water affects its distribution in the environment and its bioavailability . Furthermore, the transformation of atrazine into hydroxyatrazine is influenced by the pH and the natural concentration of benzoxazinones in the vacuolar sap of corn seedlings .

Análisis Bioquímico

Biochemical Properties

Hydroxyatrazine interacts with various enzymes and proteins. Another enzyme, N-isopropylammelide isopropylaminohydrolase (AtzC), catalyzes the stoichiometric hydrolysis of N-isopropylammelide to cyanuric acid and isopropylamine .

Cellular Effects

Hydroxyatrazine can have various effects on cells. For instance, it has been found to influence cell function by modifying growth, enzymatic processes, and photosynthesis in plants . It also exerts mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .

Molecular Mechanism

The molecular mechanism of hydroxyatrazine involves a series of hydrolytic reactions. Hydroxyatrazine is converted to N-ethylammelide by an as-yet-unidentified enzyme, and then to N-isopropylammelide by hydroxyatrazine N-ethylaminohydrolase (AtzB). N-isopropylammelide is further converted to cyanuric acid and isopropylamine by N-isopropylammelide isopropylaminohydrolase (AtzC) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydroxyatrazine can change over time. For example, the rate of atrazine leaching at higher infiltration rates was not fast enough to counteract the effect of enhanced degradation . Higher infiltration rates enriched the distribution of hydroxyatrazine in the soil profile for sandy loam .

Metabolic Pathways

Hydroxyatrazine is involved in the metabolic pathway for atrazine mineralization, which is composed of six successive hydrolyses: a dechlorination, two dealkylations, a ring cleavage, a biuret deamination, and an allophanate hydrolysis .

Transport and Distribution

Hydroxyatrazine can be transported and distributed within cells and tissues. It has been found that the adsorption capacity of hydroxyatrazine was positively correlated with the organic matter content and negatively correlated with cation-exchange capacity and pH .

Propiedades

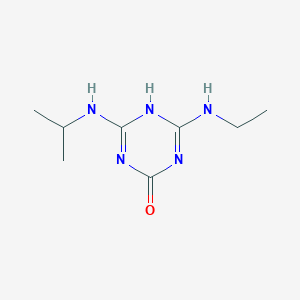

IUPAC Name |

4-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMIMWNQWAWNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=O)NC(=N1)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037807 | |

| Record name | 2-Hydroxyatrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2163-68-0 | |

| Record name | Hydroxyatrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2163-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyatrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyatrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYATRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9Y04ELA63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ethylamino-6-isopropylamino-1,3,5-triazin-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

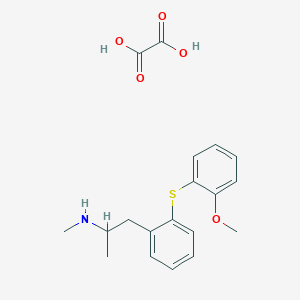

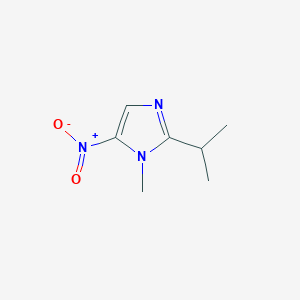

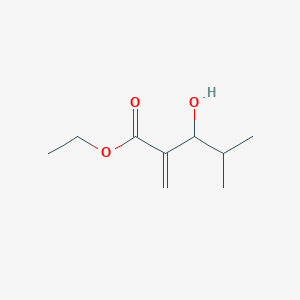

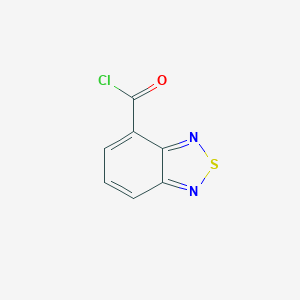

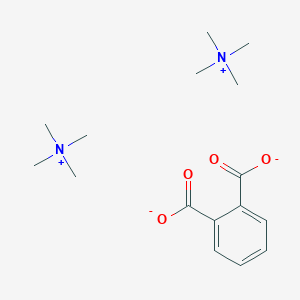

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

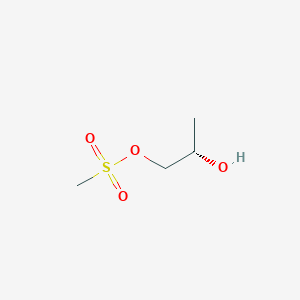

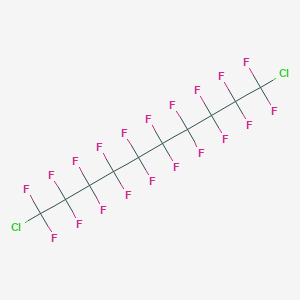

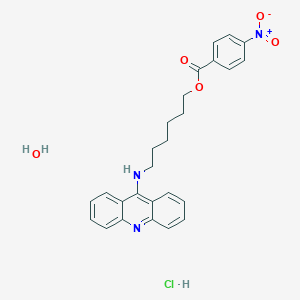

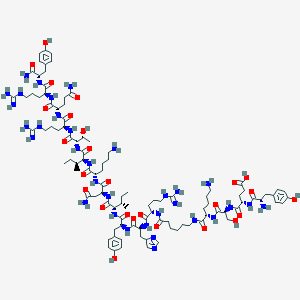

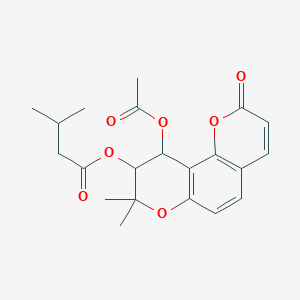

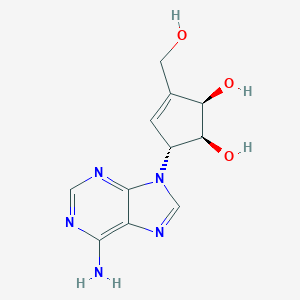

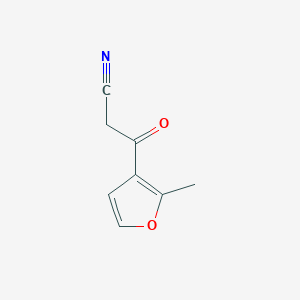

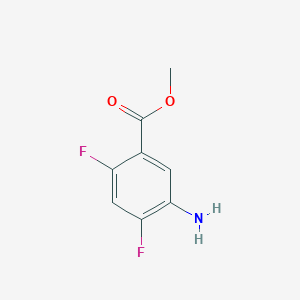

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.